molecular formula C18H17BrN2O2 B14933000 2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B14933000
M. Wt: 373.2 g/mol
InChI Key: UYHKPJYYFLVZFH-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromo-substituted indole ring and a hydroxyphenyl ethylacetamide moiety

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H17BrN2O2/c19-16-2-1-3-17-15(16)9-11-21(17)12-18(23)20-10-8-13-4-6-14(22)7-5-13/h1-7,9,11,22H,8,10,12H2,(H,20,23)

InChI Key

UYHKPJYYFLVZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC3=CC=C(C=C3)O)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromoindole.

    Acylation: The 4-bromoindole is then subjected to acylation with an appropriate acylating agent to introduce the acetamide group.

    Coupling Reaction: The final step involves coupling the acylated 4-bromoindole with 2-(4-hydroxyphenyl)ethylamine under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromo group can be reduced to form the corresponding indole derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding indole derivative.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-1H-indol-3-yl)ethan-1-amine: Another bromo-substituted indole derivative with potential biological activities.

    2-bromo-1-(1H-indol-3-yl)ethanone: A related compound with a bromoindole structure.

Uniqueness

2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to the presence of both a bromo-substituted indole ring and a hydroxyphenyl ethylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide (CAS Number: 1219553-45-3) is a synthetic derivative of indole known for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₇BrN₂O₂
Molecular Weight373.2 g/mol
CAS Number1219553-45-3

Antimicrobial Activity

Recent studies have demonstrated that This compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans2.0

The compound showed a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes and disrupt cell wall synthesis. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and metabolism. The IC50 values for these activities range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibition .

Structure-Activity Relationship (SAR)

The presence of the bromo group at the 4-position of the indole ring significantly enhances the compound's antibacterial properties. Variations in substituents on the phenyl ring also influence activity, with hydroxyl groups contributing to increased potency against Gram-positive bacteria .

Case Studies

  • In Vitro Studies : A study evaluated the compound's activity against a panel of bacterial strains, demonstrating a broad spectrum of activity with notable effects against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : In combination therapies, this compound improved the effectiveness of existing antibiotics like ciprofloxacin, reducing their MICs significantly when used together .
  • Toxicity Assessment : Hemolytic assays indicated low toxicity levels, with % lysis ranging from 3.23 to 15.22%, suggesting that it could be a safer alternative to conventional antimicrobial agents .

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